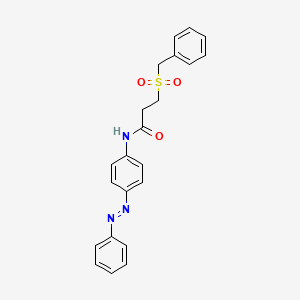

(E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide, also known as BPP, is a chemical compound that has been extensively studied for its potential use in scientific research. BPP is a sulfonylurea compound that has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties.

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Sphingoid Base-like Compounds

This compound has been used in the synthesis of biologically active sphingoid base-like compounds with an integrated azobenzene framework . This was achieved by installing a chiral amino-alcohol fragment into the azobenzene system by utilizing the Wittig olefination of substituted (E)-triphenyl [4- (phenyldiazenyl)benzyl]phosphonium salts and D-isoascorbic acid derived aldehydes .

Anticancer Activity

The E- and Z- isomeric sphingoid analogues were screened in vitro for anticancer activity on a panel of seven human malignant cell lines . Cell viability experiments revealed outstanding antiproliferative/cytotoxic activities of all the tested compounds with IC50 values in the low micromolar range for the most active derivatives .

Photochromic Properties

The prepared derivatives underwent a series of experiments to probe their photochromic properties, including the reversible E/Z isomerisation, material fatigue and thermal relaxation rate .

Benzothiadiazole-based Covalent Organic Framework

Although not directly mentioned, similar compounds with integrated azobenzene frameworks have been used in the design of benzothiadiazole-based covalent organic frameworks through an imine linkage . These frameworks have high crystallinity, excellent chemical stability and significant light absorption ability .

Visible-light Driven Hydrogen Evolution

The benzothiadiazole-based covalent organic frameworks have been applied as a high-performance platform for efficient visible-light driven hydrogen evolution .

Redox-active Ionic Liquid Electrolyte

A new redox-active ionic liquid incorporating a similar compound has been demonstrated . It was incorporated into another ionic liquid to form a mixed IL electrolyte, which can markedly improve the capacitance performance of carbon-based supercapacitors .

Wirkmechanismus

Target of Action

The primary targets of (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide Compounds with similar structures have been found to interact with various cellular targets, influencing a range of biological processes .

Mode of Action

The exact mode of action of (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide It’s known that azobenzene compounds can undergo reversible e/z isomerisation . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide Azobenzene compounds have been found to exhibit antiproliferative/cytotoxic activities , suggesting they may influence pathways related to cell growth and survival.

Result of Action

The molecular and cellular effects of (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide Similar compounds have shown outstanding antiproliferative/cytotoxic activities , suggesting that they may induce cell death or inhibit cell growth.

Eigenschaften

IUPAC Name |

3-benzylsulfonyl-N-(4-phenyldiazenylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c26-22(15-16-29(27,28)17-18-7-3-1-4-8-18)23-19-11-13-21(14-12-19)25-24-20-9-5-2-6-10-20/h1-14H,15-17H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGPRLCHDRUCHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301040305 |

Source

|

| Record name | Propanamide, N-[4-(2-phenyldiazenyl)phenyl]-3-[(phenylmethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301040305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide | |

CAS RN |

1007065-11-3 |

Source

|

| Record name | Propanamide, N-[4-(2-phenyldiazenyl)phenyl]-3-[(phenylmethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301040305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2679269.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2679276.png)

![4-((4-chlorophenyl)thio)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide](/img/structure/B2679277.png)

![3-(4-fluoro-3-nitrophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2679285.png)